(2-Butyl-1H-imidazol-4-yl)methanol

Catalog No.
S755428
CAS No.
68283-19-2
M.F
C8H14N2O
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Butyl-1H-imidazol-4-yl)methanol

CAS Number

68283-19-2

Product Name

(2-Butyl-1H-imidazol-4-yl)methanol

IUPAC Name

(2-butyl-1H-imidazol-5-yl)methanol

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C8H14N2O/c1-2-3-4-8-9-5-7(6-11)10-8/h5,11H,2-4,6H2,1H3,(H,9,10)

InChI Key

UZKBZGAMRJRWLR-UHFFFAOYSA-N

SMILES

CCCCC1=NC=C(N1)CO

Synonyms

(2-Butyl-3H-imidazol-4-yl)-methanol;

Canonical SMILES

CCCCC1=NC=C(N1)CO

Potential Uses:

  • Antimicrobial activity: Some studies suggest 2-B-5-OH-MeI may possess antimicrobial properties. A 2011 study published in "Letters in Applied Microbiology" found the compound to exhibit moderate antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli []. However, further research is needed to determine its effectiveness and potential applications.

(2-Butyl-1H-imidazol-4-yl)methanol is a chemical compound characterized by the molecular formula C8H14N2OC_8H_{14}N_2O and a molecular weight of approximately 154.21 g/mol. This compound features a five-membered imidazole ring, which includes two nitrogen atoms, and a hydroxymethyl group attached to the carbon adjacent to the nitrogen in the ring. The presence of the butyl side chain contributes to its unique properties, making it relevant in various chemical and biological contexts.

  • Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
  • Reduction: Further reduction can convert the hydroxymethyl group into a methyl group.
  • Substitution Reactions: The imidazole ring can undergo nucleophilic substitution, where the hydrogen or hydroxymethyl group can be replaced by other nucleophiles such as amines or thiols.

These reactions highlight its versatility as a chemical intermediate in synthetic organic chemistry.

The biological activity of (2-butyl-1H-imidazol-4-yl)methanol has been explored in various studies. While specific mechanisms are not extensively documented, its structural similarity to other imidazole derivatives suggests potential interactions with biological targets, including enzymes and receptors. Imidazole compounds are often studied for their pharmacological properties, including antimicrobial and anti-inflammatory effects.

The synthesis of (2-butyl-1H-imidazol-4-yl)methanol typically involves several methods:

  • Reduction of Aldehyde: One common approach is the reduction of 2-butyl-1H-imidazole-4-carbaldehyde using sodium borohydride in methanol or ethanol under mild conditions.
  • One-Pot Synthesis: Another method involves a one-pot synthesis where imidazole derivatives are reacted with formaldehyde sources in the presence of reducing agents.
  • Industrial Scale Production: For larger-scale production, controlled reactions in larger reactors are employed to ensure high yield and purity.

These methods are crucial for producing this compound for research and industrial applications.

(2-Butyl-1H-imidazol-4-yl)methanol finds applications primarily in pharmaceutical research. It serves as an intermediate in the synthesis of various biologically active compounds. Additionally, it is studied for its potential use in:

  • Drug Development: Its structural attributes may allow for modifications leading to new therapeutic agents.
  • Chemical Research: As a building block for more complex molecules in synthetic organic chemistry.

Interaction studies involving (2-butyl-1H-imidazol-4-yl)methanol focus on its potential binding with various proteins and enzymes. Given its imidazole structure, it may interact with:

  • Receptors: Similar compounds have shown affinity for certain receptors, indicating potential biological relevance.
  • Enzymes: Investigations into enzyme inhibition or activation pathways may reveal further biological significance.

Research into these interactions is ongoing and aims to elucidate its role in biological systems.

Several compounds share structural similarities with (2-butyl-1H-imidazol-4-yl)methanol. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity ScoreUnique Features
2-Tert-butyl-1H-imidazol-4-yl)methanol68282-44-00.90Contains a tert-butyl group instead of butyl.
(5-Chloro-2-ethyl-1H-imidazol-4-yl)methanol146650-65-90.95Chlorine substitution at position five alters reactivity.
2-butyl-5-chloro-1H-imidazole-4-carboxylic acid149968-28-50.85Carboxylic acid functional group introduces different properties.

These comparisons illustrate that while these compounds share core structural features, variations such as substituents significantly influence their chemical behavior and potential applications.

XLogP3

0.9

UNII

K14MM5OB9A

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

68283-19-2

Wikipedia

2-butyl-5-hydroxymethylimidazole

Dates

Modify: 2023-08-15

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